molecular formula C11H10N2O B7811514 2-cyclopropyl-1H-quinazolin-4-one

2-cyclopropyl-1H-quinazolin-4-one

Cat. No.: B7811514
M. Wt: 186.21 g/mol
InChI Key: YXPNOKUONQBBIE-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 795663 is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 795663 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 795663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include derivatives of the original compound with altered chemical and physical properties.

Scientific Research Applications

The compound with Chemical Abstracts Service number 795663 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its potential use in drug development and treatment of diseases. In industry, it may be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 795663 involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition or activation of specific enzymes or receptors. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds: Several compounds share structural similarities with the compound identified by the Chemical Abstracts Service number 795663. These similar compounds may include other chemical entities with related functional groups or molecular frameworks.

Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 795663 lies in its specific chemical structure and properties, which differentiate it from other similar compounds

Conclusion

The compound with Chemical Abstracts Service number 795663 is a versatile chemical entity with significant potential in scientific research and industrial applications. Its unique properties and diverse range of reactions make it a valuable compound for further study and development.

Properties

IUPAC Name

2-cyclopropyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNOKUONQBBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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